![molecular formula C15H13F3N2S B5777949 N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has been widely used in scientific research for its various applications. TFMU is a thiourea derivative that is synthesized through a simple reaction between 4-methylphenylisothiocyanate and 2-(trifluoromethyl)aniline.
Wirkmechanismus
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to be a non-competitive inhibitor of CK2, meaning that it does not compete with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the migration and invasion of cancer cells. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages and limitations for lab experiments. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is also a relatively stable compound that can be stored for long periods without degradation. However, N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has shown promise as a potential cancer therapy, and further studies are needed to determine its effectiveness in vivo. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for Alzheimer's disease. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea can also be used to study the role of CK2 in various diseases such as HIV infection and inflammation. In addition, further studies are needed to improve the solubility and stability of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, which can increase its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a valuable tool for scientific research due to its various applications. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages and limitations for lab experiments, and further studies are needed to determine its potential as a therapeutic agent. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several future directions for use in scientific research, which can help to advance our understanding of various diseases and cellular processes.
Synthesemethoden
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is synthesized through a reaction between 4-methylphenylisothiocyanate and 2-(trifluoromethyl)aniline. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The reaction is simple and efficient, and the yield of N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is high. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research for its various applications. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been used to study the role of CK2 in various diseases such as Alzheimer's disease and HIV infection.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c1-10-6-8-11(9-7-10)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXPQQXDSOGOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
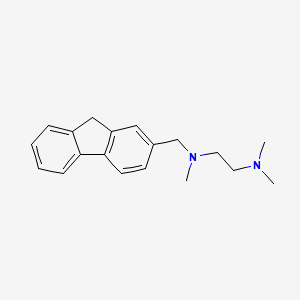

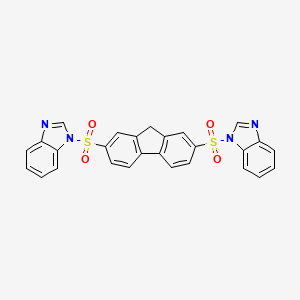
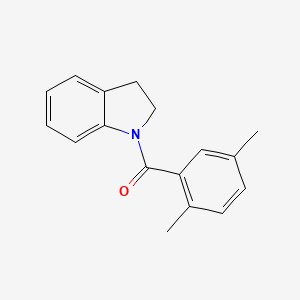
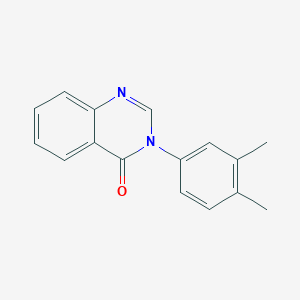
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
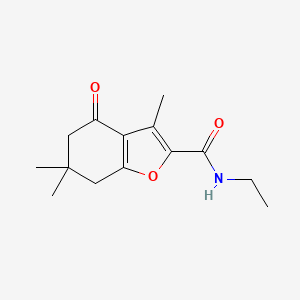
![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)
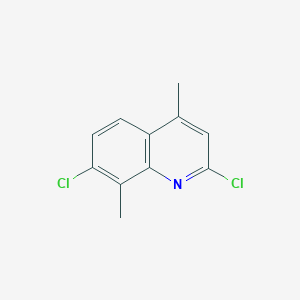
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)